molecular formula C8H6BrN B2525903 3-Bromo-5-ethynyl-4-methylpyridine CAS No. 2137782-24-0

3-Bromo-5-ethynyl-4-methylpyridine

Cat. No.: B2525903
CAS No.: 2137782-24-0
M. Wt: 196.047
InChI Key: WEUQPZHKVCGXNI-UHFFFAOYSA-N
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Description

3-Bromo-5-ethynyl-4-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with bromine (Br) at the 3-position, an ethynyl group (C≡CH) at the 5-position, and a methyl group (CH₃) at the 4-position. The ethynyl group enables click chemistry applications, while bromine facilitates cross-coupling reactions, making this compound a versatile building block in organic synthesis.

Properties

IUPAC Name

3-bromo-5-ethynyl-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUQPZHKVCGXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-bromo-4-methylpyridine with an ethynylboronic acid under mild conditions .

Industrial Production Methods

Industrial production of 3-Bromo-5-ethynyl-4-methylpyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of high-purity reagents to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethynyl-4-methylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
3-Bromo-5-ethynyl-4-methylpyridine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for constructing diverse molecular architectures. For instance, it can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form carbon-carbon bonds.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionProducts
Cross-CouplingForms carbon-carbon bonds with aryl halidesAryl-substituted products
Nucleophilic SubstitutionReacts with nucleophiles to introduce new groupsVarious substituted pyridines
CycloadditionParticipates in cycloaddition reactionsHeterocyclic compounds

Medicinal Chemistry

Pharmacophore Development
The compound is being explored for its potential as a pharmacophore in drug development. Its structural features enable it to interact with biological targets, which can lead to the design of novel therapeutics. Research indicates that derivatives of pyridine compounds often exhibit significant biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity
A study investigated the anticancer potential of pyridine derivatives, including this compound. Results showed that modifications of the compound led to enhanced cytotoxicity against various cancer cell lines, highlighting its potential in developing new cancer treatments .

Material Science

Development of Advanced Materials
In material science, this compound is utilized to synthesize conductive polymers and advanced coatings. Its ability to form stable bonds with other materials makes it suitable for creating composites with enhanced mechanical and electrical properties.

Table 2: Applications in Material Science

ApplicationDescriptionBenefits
Conductive PolymersUsed as a monomer for polymerizationImproved electrical conductivity
CoatingsActs as a component in protective coatingsEnhanced durability and resistance

Biological Research

Biochemical Assays
The compound is also studied for its interactions with biological molecules. It can serve as a tool in biochemical assays due to its ability to form covalent bonds with nucleophilic sites on proteins. This property allows researchers to investigate protein functions and interactions more effectively.

Mechanism of Action
The mechanism of action for this compound varies based on its application. In organic synthesis, it acts as a reactive intermediate; in biological systems, it interacts with specific molecular targets such as enzymes or receptors .

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethynyl-4-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can form bonds with other molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

  • 2-Bromo-5-methylpyridin-4-amine (CAS 1391423-76-9, Similarity: 0.79): This isomer swaps the bromine and methyl positions and introduces an amine group.

Functional Group Variations

  • 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 905966-34-9): The trimethylsilyl (TMS) group protects the ethynyl moiety, enhancing stability during storage and handling. However, this protection necessitates a desilylation step before further reactions, unlike the unprotected ethynyl group in 3-Bromo-5-ethynyl-4-methylpyridine .
  • 3-Bromo-5-Methoxypyridine (CAS 50720-12-2): The methoxy (OMe) group is electron-donating, activating the pyridine ring toward electrophilic substitution, whereas the ethynyl group in the target compound is electron-withdrawing, directing reactivity toward nucleophilic pathways .

Heterocyclic Analogs

  • 5-Bromo-2-chloropyrimidin-4-amine : As a pyrimidine derivative, this compound’s dual nitrogen atoms increase ring electronegativity, altering hydrogen-bonding networks (e.g., N7–H···N interactions) and crystallinity compared to pyridine-based analogs. Such differences impact solubility and melting points .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Notable Properties
This compound C₈H₇BrN 212.06* Not provided Br (C3), C≡CH (C5), CH₃ (C4) Reactive ethynyl for click chemistry
5-Bromo-3-((TMS)ethynyl)pyridin-2-amine C₁₀H₁₃BrN₂Si 269.21 905966-34-9 Br (C5), C≡C-SiMe₃ (C3), NH₂ (C2) TMS protection enhances stability
3-Bromo-5-Methoxypyridine C₆H₆BrNO 188.02 50720-12-2 Br (C3), OMe (C5) Electron-donating OMe group
2-Bromo-5-methylpyridin-4-amine C₆H₇BrN₂ 187.04 1391423-76-9 Br (C2), CH₃ (C5), NH₂ (C4) High polarity due to amine group

*Calculated based on molecular formula.

Biological Activity

3-Bromo-5-ethynyl-4-methylpyridine is a compound of significant interest in both organic synthesis and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevance in various scientific fields.

Chemical Structure : The compound features a bromine atom and an ethynyl group attached to a pyridine ring, which enhances its reactivity in various chemical reactions.

Target of Action : The primary target of this compound is the p38α mitogen-activated protein kinase (MAPK) . This kinase is involved in several cellular processes, including inflammation and stress responses, making it a crucial target for therapeutic intervention.

Mode of Action : The compound participates in the Suzuki–Miyaura cross-coupling reaction , a vital method for forming carbon-carbon bonds in organic synthesis. This reaction's efficiency can be influenced by environmental factors, such as temperature and the presence of catalysts like palladium.

Biological Activity

Research indicates that this compound has potential applications in drug discovery, particularly as an inhibitor in pathways associated with various diseases. Its ability to modulate biological pathways makes it a candidate for further investigation.

Table 1: Biological Activity Overview

Activity TypeDescription
Kinase Inhibition Inhibits p38α MAPK, impacting inflammatory pathways
Synthesis Applications Used as a building block in synthesizing complex organic molecules
Therapeutic Potential Explored for roles in drug discovery related to pain and inflammation

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds structurally related to this compound. For example, research into similar pyridine derivatives has shown their effectiveness in preclinical models for conditions such as anxiety and pain management .

In one study, derivatives with similar structural motifs demonstrated significant activity against specific targets involved in neurodegenerative diseases, suggesting that this compound may also exhibit analogous properties .

Comparison with Similar Compounds

The unique combination of the bromine atom and the ethynyl group distinguishes this compound from other pyridine derivatives. For instance:

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
3-Bromo-4-methylpyridine Lacks ethynyl groupLess reactive in coupling reactions
5-Ethynyl-4-methylpyridine Lacks bromine atomAffected reactivity in substitution

This comparison underscores the versatility of this compound in synthetic applications and its potential biological activities.

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